11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid

Surface-Initiated ATRP Polymer Brushes Metal Oxide Functionalization

This bifunctional phosphonic acid uniquely combines robust metal oxide anchoring with an ATRP-initiating α-bromoisobutyrate. It delivers 10x higher polymer chain grafting density than silane-based anchors, ensuring superior film uniformity and corrosion protection. The electroassisted grafting enables rapid, 5-10 min functionalization at room temperature, making it the definitive choice for demanding surface engineering applications on nitinol, stainless steel, and titanium.

Molecular Formula C14H26BrO5P
Molecular Weight 385.23 g/mol
Cat. No. B12081905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid
Molecular FormulaC14H26BrO5P
Molecular Weight385.23 g/mol
Structural Identifiers
SMILESC=C(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br
InChIInChI=1S/C14H26BrO5P/c1-13(15)14(16)20-11-9-7-5-3-2-4-6-8-10-12-21(17,18)19/h1-12H2,(H2,17,18,19)
InChIKeyXAWZAKUWAIYGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic Acid as an ATRP Surface Initiator


11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid (CAS 1095957-23-5) is a bifunctional organophosphonic acid coupling agent specifically designed for creating polymerizable surfaces via atom transfer radical polymerization (ATRP) . It features a phosphonic acid head group for robust anchoring to metal oxide substrates (e.g., stainless steel, titanium, nitinol) and a terminal α-bromoisobutyrate moiety that serves as an ATRP initiator, enabling the controlled growth of polymer brushes directly from surfaces [1].

Critical Differentiators for 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic Acid in Surface-Initiated Polymerization Procurement


Generic substitution in surface-initiated ATRP is not feasible due to the critical interplay between anchoring chemistry, initiator grafting density, and subsequent polymer brush quality. While silane-based initiators are common, they suffer from hydrolysis sensitivity, multilayer formation, and significantly lower initiator efficiency [1]. Alternative phosphonic acids lacking the α-bromoisobutyrate group cannot initiate ATRP, requiring additional synthetic steps. The specific molecular architecture of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid provides a unique combination of stable, high-density monolayer formation and efficient polymerization initiation, directly impacting the final polymer film's uniformity, thickness control, and functional performance [2].

Comparative Performance Data for 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic Acid vs. Alternative Surface Anchors and Initiators


Superior ATRP Initiator Grafting Density and Efficiency of Phosphonic Acid Anchors vs. Silanes and Carboxylic Acids

Phosphonic acid-based anchoring chemistry, as exemplified by compounds like 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid, demonstrates a significantly higher grafting density after polymerization of methyl methacrylate (MMA) and a correspondingly higher average initiator efficiency compared to chlorosilane, triethoxysilane, and carboxylic acid alternatives. The grafting density of polymer chains for phosphonic acid is 1.0 chain/nm², which is an order of magnitude greater than that achieved with any of the silane or carboxylic acid anchors [1].

Surface-Initiated ATRP Polymer Brushes Metal Oxide Functionalization

Marked Increase in Surface Hydrophobicity Post-Grafting on Titanium Substrates

Grafting 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid onto titanium substrates results in a substantial and quantifiable increase in surface hydrophobicity. The water contact angle rises from 45.7° ± 0.3° for the bare titanium surface to 86.1° ± 0.3° after the formation of the initiator monolayer, indicating a significant change in surface energy [1].

Surface Wettability Contact Angle Titanium Functionalization

Optimized Ratio of BUPA to Inert C10P in Mixed Monolayers Maximizes Corrosion Resistance and Polymerization Promotion

In the creation of mixed self-assembled monolayers (SAMs) on nitinol (NiTi) surfaces for biomedical coatings, the optimal ratio of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid (BUPA) to the inert spacer 11-decylphosphonic acid (C10P) has been experimentally determined to be 20% BUPA. This specific composition is reported to provide the most efficient corrosion resistance while still effectively promoting subsequent surface-initiated ATRP of monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC) [1].

Mixed Self-Assembled Monolayers Corrosion Resistance Nitinol Functionalization

Rapid Electroassisted Grafting at Room Temperature Outperforms Classical Immersion Methods

A direct comparison of grafting methods for 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid (BUPA) on nitinol (NiTi) surfaces shows that an electroassisted process at room temperature is significantly faster and prevents initiator degradation. This method yields an effective initiator layer in 5-10 minutes, compared to the thermally assisted or classical immersion methods which may be slower or cause degradation, enabling subsequent SI-ATRP [1].

Electroassisted Self-Assembly Nitinol Process Optimization

Validated Application Scenarios for 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic Acid Based on Comparative Performance Data


Fabrication of High-Density, Uniform Polymer Brushes on Stainless Steel and Titanium Alloys

This compound is the preferred choice for generating dense, well-defined polymer brushes on metal oxide surfaces like stainless steel and titanium. The quantitative evidence of a 10-fold higher polymer chain grafting density compared to silane-based anchors [1] directly supports its selection for applications demanding superior surface coverage, such as advanced corrosion protection coatings, lubricious surfaces, and high-sensitivity biosensors. The predictable change in surface wettability (Δ contact angle ≈ 40°) [2] also serves as an in-situ quality control measure for the grafting process.

Biomedical Coating of Nitinol Implants and Stents to Prevent Corrosion and Ni²⁺ Ion Release

For the functionalization of nitinol (NiTi) biomedical devices (e.g., stents, guidewires), the use of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid, particularly in an optimized 20% molar ratio with an inert spacer like C10P, is validated for maximizing corrosion resistance while enabling a biocompatible polymer topcoat via SI-ATRP [1]. The electroassisted grafting method, shown to achieve functional monolayers in just 5-10 minutes at room temperature [2], offers a scalable, non-destructive, and efficient processing route that is a significant improvement over conventional, slower, or potentially damaging thermal immersion methods.

Creation of Durable, Surface-Initiated Polymer Coatings for Corrosion Protection on Reactive Metals

The robust phosphonic acid anchoring chemistry is demonstrably superior to silane and carboxylic acid alternatives for stable, long-term surface functionalization on metals prone to oxidation [1]. This compound enables the covalent attachment of ATRP-grown polymer layers that act as effective barriers against corrosion, as evidenced by studies on Phynox and stainless steel [2]. This is a critical advantage in aerospace, marine, and automotive industries where durable, protective polymer coatings are required to extend the lifespan of metallic components.

Tailored Surface Wettability and Adhesion Control on Metal Oxides

The ability of 11-(2-bromoisobutyrate)-undecyl-1-phosphonic acid to reliably alter the surface energy of metal oxides is quantitatively demonstrated by the large increase in water contact angle from ~46° to ~86° upon grafting [1]. This precise control over initial wettability is a critical first step for applications in microfluidics, printed electronics, and adhesion promotion, where the subsequent polymer brush can be designed to achieve a specific, targeted final surface property, from superhydrophilic to superhydrophobic.

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